molecular formula C11H9BrOS B8403340 1-(Benzo[b]thiophen-7-yl)-2-bromopropan-1-one

1-(Benzo[b]thiophen-7-yl)-2-bromopropan-1-one

Cat. No.: B8403340
M. Wt: 269.16 g/mol
InChI Key: PGJRRYCESRPWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[b]thiophen-7-yl)-2-bromopropan-1-one is a useful research compound. Its molecular formula is C11H9BrOS and its molecular weight is 269.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9BrOS

Molecular Weight

269.16 g/mol

IUPAC Name

1-(1-benzothiophen-7-yl)-2-bromopropan-1-one

InChI

InChI=1S/C11H9BrOS/c1-7(12)10(13)9-4-2-3-8-5-6-14-11(8)9/h2-7H,1H3

InChI Key

PGJRRYCESRPWLT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC2=C1SC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenyltrimethylammonium tribromide (1.52 g) was added in portions under nitrogen at 0° C. over 30 minutes to a stirred solution of 1-(benzo[b]thiophen-7-yl)propan-1-one (0.77 g) in tetrahydrofuran (110 ml), then the mixture was stirred at ambient temperature for 18 hours. Further phenyltrimethylammonium tribromide (0.76 g) was added and the mixture was heated under reflux for 4 hours. Further phenyltrimethylammonium tribromide (0.76 g) was added, then the mixture was heated under reflux for 90 minutes, cooled to ambient temperature and filtered. The solvent was removed in vacuo and the residue was purified by flash chromatography over silica using a 7:3 mixture of petroleum ether (b.p. 60-80° C.) and dichloromethane as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give 1-(benzo[b]thiophen-7-yl)-2-bromopropan-1-one (0.71 g) as an oil which was used without further purification.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
0.76 g
Type
reactant
Reaction Step Three

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